The compound falls under the category of amino acid derivatives and pharmaceutical intermediates. It is particularly noted for its potential applications in drug development due to the presence of trifluoromethyl groups, which can enhance biological activity and lipophilicity.
The synthesis of (S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide typically involves multi-step organic reactions. Here are some common methods that may be employed:
The molecular structure of (S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide can be represented using various structural formulas:
CC(C(=O)N(Cc1cc(C(F)(F)F)=C(C)C)C)N
InChI=1S/C12H15F3N2O/c1-8(7-17)10(16)15-12(14)11(13,18)9-5-3-2-4-6-9/h2-6,8,10H,7,15H2,1H3,(H,14)(H2,17)/t10-/m1/s1
(S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide participates in various chemical reactions typical for amino acids and amides:
The mechanism of action for (S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide primarily relates to its interaction with biological targets:
Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced binding affinity to protein targets compared to their non-fluorinated counterparts.
The physical and chemical properties of (S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide are crucial for understanding its behavior in biological systems:
The presence of trifluoromethyl groups generally increases stability against oxidative degradation.
(S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide has several scientific applications:
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5